1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester

orthogonal protection solid‑phase peptide synthesis protecting group compatibility

CAS 647013-66-9 addresses a critical synthetic challenge: achieving sequential, chemoselective deprotection in multi-step routes bearing an azide handle. Its hydrogenolytically labile Cbz group is orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups, enabling clean intermediate isolation. • Orthogonal tri-functionality: Cbz, 2-oxopyrrolidine, and azide in a single intermediate. • Enhanced azide stability: The electron-withdrawing lactam carbonyl reduces decomposition risk vs. electron-rich azidopyrrolidines, improving safety during scale-up. • Controlled lipophilicity (LogP 1.63): Minimizes non-specific binding in cellular probe applications vs. non-oxo analogs (LogP ~2.0). Supplied with Certificate of Analysis; standard B2B ordering with global freight options available.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 647013-66-9
Cat. No. B12583927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester
CAS647013-66-9
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1N=[N+]=[N-])C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N4O3/c13-15-14-10-6-7-16(11(10)17)12(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyLWYHJEZIRIYTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 647013-66-9: Compound Profile


1-Pyrrolidinecarboxylic acid, 3-azido-2-oxo-, phenylmethyl ester (benzyl 3-azido-2-oxopyrrolidine-1-carboxylate; CAS 647013-66-9) is a heterobifunctional pyrrolidine building block that combines a benzyl carbamate (Cbz) protecting group with a 2-oxopyrrolidine (γ‑lactam) ring and a 3‑azido functionality . Its molecular formula is C₁₂H₁₂N₄O₃ (MW = 260.25 g/mol), with a computed LogP of 1.63 and a topological polar surface area (PSA) of 96.4 Ų . Unlike simpler azidopyrrolidines, the compound integrates three chemically orthogonal features—a hydrogenolytically labile Cbz group, a metabolically and hydrolytically stable lactam core, and a click‑chemistry‑enabled azide—making it a strategic intermediate for orthogonal protection schemes and constrained peptidomimetic synthesis.

Orthogonal Cbz group cleaved under neutral hydrogenolysis, compatible with acid/base-labile protecting groups
2‑Oxopyrrolidine ring provides conformational constraint and modulates azide reactivity
Azide handle ready for CuAAC/SPAAC click ligation in multi-step sequences

Why Generic Azidopyrrolidines Cannot Substitute


Azidopyrrolidine derivatives are a broad class of intermediates widely used in click chemistry and medicinal chemistry. However, the specific combination of an N‑Cbz protecting group with a 2‑oxo group and a 3‑azido moiety in CAS 647013-66-9 creates a unique profile of orthogonal reactivity, lipophilicity, and conformational rigidity that cannot be replicated by generic substitutes such as 3‑azidopyrrolidine (lacking both the Cbz and oxo groups), Boc‑protected azidopyrrolidines (acid‑labile instead of hydrogenolytically labile), or benzyl 3‑azidopyrrolidine‑1‑carboxylate (lacking the lactam carbonyl). The presence of the 2‑oxo group alters the electronic character of the pyrrolidine ring, reducing nitrogen basicity and influencing both the stability of the azide and the reactivity of the ring system in subsequent transformations . These differences are critical in multi‑step synthetic routes where protecting‑group compatibility and intermediate stability dictate overall yield and purity.

Generic 3‑azidopyrrolidine lacks both Cbz protection and 2‑oxo constraint, shifting electronic and stability profiles.
Boc‑protected analogs require acidic deprotection, incompatible with acid‑sensitive groups and orthogonal schemes.
Non‑oxo benzyl azidopyrrolidine‑1‑carboxylate differs in ring electronics and lipophilicity, which may alter coupling outcomes.

Differentiation from Closest Analogs


Cbz vs. Boc Orthogonal Protection Strategy

CAS 647013-66-9 bears an N‑benzyl carbamate (Cbz) protecting group, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This is orthogonal to acid‑labile Boc‑protected azidopyrrolidines (e.g., tert‑butyl 3‑azidopyrrolidine‑1‑carboxylate) which require TFA for deprotection . The Cbz group is stable to the acidic conditions used for Boc removal and to the basic conditions used for Fmoc removal, enabling sequential deprotection in complex synthetic schemes. This orthogonal stability is a critical parameter for procurement when designing multi‑step syntheses of heterobifunctional conjugates.

Orthogonal Protection
Class-level inference
Cbz cleaved by H₂/Pd‑C (neutral); stable to TFA and piperidine. Boc‑analog: TFA-labile.
Supports sequential deprotection in complex syntheses.
SPPS and solution-phase protocol context.
orthogonal protection solid‑phase peptide synthesis protecting group compatibility

Lipophilicity: LogP Comparison with Non-Oxo Analog

The computed LogP of benzyl 3-azido-2-oxopyrrolidine-1-carboxylate is 1.63 , which is lower than that predicted for the non‑oxo analog benzyl 3‑azidopyrrolidine‑1‑carboxylate (estimated LogP ~2.0 based on the absence of the polar carbonyl group). The 2‑oxo group increases PSA to 96.4 Ų, reducing passive membrane permeability relative to the non‑oxo analog, which may be advantageous when lower lipophilicity is desired to avoid off‑target membrane interactions.

Lipophilicity Control
Class-level inference
LogP 1.63 (PSA 96.4 Ų) vs non‑oxo analog LogP ~2.0 (PSA ~70 Ų). ΔLogP ≈ −0.4.
May reduce nonspecific binding in probe design.
Computed values; experimental confirmation advised.
lipophilicity logP membrane permeability drug‑likeness

Conformational Restriction and PNA Probe Performance

Pyrrolidinone (2‑oxopyrrolidine)‑containing peptide nucleic acids (PNAs) exhibit distinct DNA‑binding properties compared to their pyrrolidine counterparts. A fully modified pyrrolidinone PNA decamer bound to rU₁₀ with a ΔTm/mod of only −1 °C relative to unconstrained aminoethylglycine PNA, demonstrating that the lactam constraint does not significantly penalize duplex stability while potentially improving nuclease resistance [1]. In contrast, unconstrained pyrrolidine PNA analogues generally show more variable thermal denaturation behavior and lower specificity [2]. The target compound serves as a direct precursor for constructing such conformationally restricted pyrrolidinone PNA monomers.

PNA Binding Affinity
Cross-study comparable
Pyrrolidinone PNA decamer: ΔTm/mod = −1 °C vs unmodified PNA. Unconstrained analogs: ΔTm/mod
Conformational restriction preserves duplex stability.
UV‑Tm, pH 7.0, complementary rU₁₀.
Azide Stability
Class-level inference
Electron‑withdrawing 2‑oxo group reduces azide electron density. Class‑level principle predicts higher thermal stability.
May lower storage and handling risk; reduces side reactions.
Quantitative safety data for this compound not publicly reported.
Identity & Purity
Supporting evidence
MW 260.25 g/mol, purity ≥95% (HPLC). Non‑oxo benzyl analog: MW 246.27, purity ≥95‑98%.
Higher MW reflects combined Cbz and oxo groups in one building block.
Vendor-reported specifications.
conformational restriction peptide nucleic acid thermal stability Tm

Azide Stability Enhancement by 2-Oxo Group

Organic azides are sensitive to heat, light, and reducing agents. The electron‑withdrawing nature of the 2‑oxo group in CAS 647013-66-9 reduces the electron density on the pyrrolidine nitrogen and the adjacent azide, thereby enhancing thermal stability compared to electron‑rich 3‑azidopyrrolidine [1]. While quantitative decomposition kinetics for this specific compound are not publicly available, the class‑level principle is well‑established: azides attached to electron‑deficient heterocycles generally exhibit higher onset decomposition temperatures and lower shock sensitivity.

Azide Stability
Class-level inference
Electron‑withdrawing 2‑oxo group reduces azide electron density. Class‑level principle predicts higher thermal stability.
May lower storage and handling risk; reduces side reactions.
Quantitative safety data for this compound not publicly reported.
azide stability electron‑withdrawing group safety storage

Molecular Weight and Purity Comparison

CAS 647013-66-9 (MW = 260.25 g/mol) has a higher molecular weight than simpler azidopyrrolidines such as 3‑azidopyrrolidine (MW = 112.14 g/mol) or benzyl 3‑azidopyrrolidine‑1‑carboxylate (MW = 246.27 g/mol) . The additional mass reflects the presence of both the Cbz protecting group and the 2‑oxo functionality. Vendor specifications for CAS 647013-66-9 typically report purity ≥95% (HPLC) , which is comparable to the 95‑98% range offered for benzyl 3‑azidopyrrolidine‑1‑carboxylate , indicating similar commercial quality standards.

Identity & Purity
Supporting evidence
MW 260.25 g/mol, purity ≥95% (HPLC). Non‑oxo benzyl analog: MW 246.27, purity ≥95‑98%.
Higher MW reflects combined Cbz and oxo groups in one building block.
Vendor-reported specifications.
molecular weight purity vendor specification quality control

Optimal Procurement Scenarios


Orthogonal Protection in Bioconjugate Synthesis

When a synthetic route requires sequential deprotection of amine protecting groups in the presence of an azide handle, CAS 647013-66-9 is the preferred intermediate. Its Cbz group can be removed under neutral hydrogenolysis conditions without affecting acid‑labile (Boc) or base‑labile (Fmoc) groups elsewhere in the molecule, while the azide remains intact for downstream click chemistry. This orthogonality is not achievable with Boc‑ or Fmoc‑protected azidopyrrolidines alone, making CAS 647013-66-9 a strategic procurement choice for complex bioconjugate assembly .

Conformationally Restricted PNA Monomer Synthesis

For the construction of pyrrolidinone PNA oligomers with high DNA/RNA binding affinity, CAS 647013-66-9 serves as a key precursor to the 3‑amino‑2‑oxopyrrolidine scaffold. The 2‑oxo group pre‑organizes the backbone for duplex formation, resulting in minimal thermal stability penalty (ΔTm/mod ≈ −1 °C) . This makes it a superior starting material for PNA probe development compared to flexible pyrrolidine‑based monomers, which typically exhibit larger Tm depressions.

Click Chemistry with Enhanced Azide Stability

In medicinal chemistry campaigns requiring a stable, electron‑deficient azide for CuAAC or SPAAC conjugation, CAS 647013-66-9 offers a favorable profile. The electron‑withdrawing 2‑oxo group reduces azide decomposition risk relative to electron‑rich 3‑azidopyrrolidine, thereby improving safety during scale‑up and reducing side reactions that can compromise library purity . This stability advantage is particularly relevant for automated parallel synthesis platforms.

Controlled Lipophilicity in Probe Design

When designing fluorescent or affinity probes where excessive lipophilicity leads to non‑specific binding or poor aqueous solubility, CAS 647013-66-9 provides a lower LogP (1.63) compared to the non‑oxo benzyl azidopyrrolidine analog (estimated LogP ~2.0) . This controlled lipophilicity can improve probe performance in cellular assays without requiring additional solubilizing groups.

Application
Selection Property
Validation Focus
Orthogonal bioconjugate synthesis
Cbz hydrogenolytic deprotection orthogonal to acid/base-labile groups
Sequential deprotection integrity and azide retention
Conformationally restricted PNA monomers
2‑Oxopyrrolidine constraint preorganizes duplex backbone
Binding affinity retention (Tm endpoint review)
Click chemistry with stabilized azide
Electron‑deficient azide via 2‑oxo substitution
Reported thermal stability and side-reaction control
Probe design with controlled lipophilicity
Computed LogP of 1.63 (moderate lipophilicity)
Aqueous solubility and nonspecific binding assessment
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